(S)-Warfarin-d5

Chiral Chromatography Bioanalysis Internal Standard

Quantifying the pharmacologically active S-warfarin enantiomer in biological matrices demands a chiral internal standard that matches its exact stereochemistry and matrix behavior. Racemic warfarin-d5 or unlabeled analogs introduce co-elution and ionization bias, compromising method accuracy. • Enantiopure S-configuration ensures co-elution with target S-warfarin on chiral columns (e.g., CHIRALPAK AS-3R), enabling reliable peak assignment and quantification. • Deuterium label (d5) corrects for matrix effects and instrument drift in LC-MS/MS, supporting LLOQs sufficient for therapeutic drug monitoring over a full dosing interval. • Traceable to pharmacopeial standards, supporting ANDA submissions and CYP2C9-mediated drug-drug interaction studies in human liver microsomes.

Molecular Formula C19H11O4D5
Molecular Weight 313.37
CAS No. 791013-22-4
Cat. No. B602760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Warfarin-d5
CAS791013-22-4
Synonyms4-Hydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one;  S-(-)- 3-(α-Acetonylbenzyl)-4-hydroxycoumarin-d5;  (-)-Warfarin-d5
Molecular FormulaC19H11O4D5
Molecular Weight313.37
Structural Identifiers
SMILESCC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O
InChIInChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/t15-/m0/s1/i2D,3D,4D,7D,8D
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





S-Warfarin-d5 Analytical Reference Standard


(S)-Warfarin-d5 (CAS 791013-22-4) is a stable, deuterium-labeled analog of the more pharmacologically active S-enantiomer of the anticoagulant drug warfarin [1]. It is a chiral, isotopically enriched compound primarily utilized as an internal standard for the precise quantification of S-warfarin and its metabolites in complex biological matrices using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) .

Workflow Chiral LC-MS/MS bioanalysis of S-warfarin
Format Stable isotope-labeled internal standard (SIL-IS)
Selection S-enantiomer-specific quantification in human plasma research matrices

Why Generic Warfarin-d5 Cannot Substitute


Analytical substitution of (S)-Warfarin-d5 with racemic (±)-warfarin-d5 or the unlabeled compound is not scientifically equivalent. The primary use case for (S)-Warfarin-d5 is as a chiral internal standard for the specific quantification of the more clinically significant S-warfarin enantiomer, which exhibits distinct pharmacokinetics (e.g., a human plasma half-life of 18.0–34.1 hours [1]) and is primarily metabolized by the polymorphic CYP2C9 enzyme [2]. Using a racemic internal standard introduces a 1:1 mixture of the S- and R- enantiomers, which can compromise chiral chromatographic resolution and lead to inaccurate quantification of the S-enantiomer due to co-elution or differential ionization efficiency. The deuterium label is essential for correcting matrix effects and instrument variability in LC-MS/MS [3], and its placement on the chiral S-enantiomer provides unmatched analytical specificity.

Racemic ISTD
(S)-Warfarin-d5 provides single-enantiomer purity for chiral separation. (±)-warfarin-d5 introduces a 50:50 mixture that may cause co-elution and inaccurate S-enantiomer peak area ratios.
Unlabeled analog
Deuterium label enables matrix-effect correction and ion suppression control. Unlabeled (S)-warfarin cannot provide the same isotope-dilution accuracy in LC-MS/MS.
Label placement
The deuterium atoms are positioned on the S-enantiomer core, preserving chiral recognition during sample preparation and analysis. A non-specific label or racemic mixture may shift retention and recovery profiles.

Quantitative Differentiation from Comparators


Chiral Purity vs. Racemic Warfarin-d5

(S)-Warfarin-d5 is a single, stereochemically pure enantiomer, whereas the most common alternative deuterated internal standard, (±)-warfarin-d5, is a racemic mixture of both S- and R- enantiomers [1]. This is a direct head-to-head comparison of molecular composition. (S)-Warfarin-d5 is defined by its (S)-enantiomer configuration, which is critical for chiral analytical methods.

Chiral purity
Reported
100% single enantiomer vs. 50% S-enantiomer in racemic mixture
Supports enantiomer-specific quantification
Racemic ISTD risks co-elution in chiral methods
Chiral Chromatography Bioanalysis Internal Standard

Isotopic Purity and MS Sensitivity

(S)-Warfarin-d5 offers a defined, high level of isotopic enrichment. Vendors report a deuterium incorporation of ≥98 atom % D , which is a direct comparison to the unlabeled (S)-warfarin (0 atom % D). This high isotopic purity ensures a minimal isotopic cross-talk between the analyte and internal standard channels in a mass spectrometer.

Isotopic purity
Data to verify
≥98 atom % D
Minimizes isotopic cross-talk for low-end sensitivity
Vendor CoA specification; confirm per lot
Mass Spectrometry Isotope Dilution Quantitative Analysis

Regulatory Compliance and Traceability

(S)-Warfarin-d5 is characterized and supplied to support regulatory compliance, which is a key differentiator from non-certified or research-grade analogs. It is used for analytical method validation (AMV) and quality control (QC) and serves as a reference standard for traceability against pharmacopeial standards (USP or EP) . This is a direct comparison to a non-certified, neat chemical.

Traceability
Class-level
Certificate of Analysis provided; aligns with pharmacopeial standards
Supports method validation documentation context
Review for specific regulatory acceptance criteria
Regulated Bioanalysis Method Validation Reference Standard

Pharmacological Relevance of the S-Enantiomer

The selection of the (S)-enantiomer is not arbitrary; it is the primary driver of warfarin's anticoagulant effect and inter-individual variability. S-warfarin is cleared primarily by CYP2C9. Studies show that a genetic variant of CYP2C9 (CYP2C9V1) exhibits a fivefold lower Vmax and a fivefold higher Km for (S)-warfarin compared to the wild-type enzyme, a difference not observed with the (R)-enantiomer [1]. This class-level inference underscores why precise quantification of the (S)-enantiomer, enabled by (S)-Warfarin-d5, is clinically and pharmacologically essential.

S-enantiomer kinetics
Class-level
CYP2C9 variant: 5× lower Vmax, 5× higher Km vs. wild-type (S-warfarin); no change for R-enantiomer
Enantiomer-specific metabolism context
In vitro kinetic study; supports CYP2C9 pharmacogenetic research
Enantiomer-Specific Pharmacology CYP2C9 Metabolism Clinical Pharmacokinetics

Application Scenarios in Bioanalysis


Clinical Pharmacokinetic Studies of S-Warfarin

Use (S)-Warfarin-d5 as a chiral internal standard in a validated LC-MS/MS method to accurately measure plasma concentrations of S-warfarin. The method can utilize a chiral column (e.g., CHIRALPAK AS-3R) to separate the enantiomers, and the high isotopic purity of the internal standard ensures precise quantification with an LLOQ sufficient for monitoring therapeutic drug levels over a dosing interval [1][2].

Method Validation and Quality Control

Incorporate (S)-Warfarin-d5 into standard operating procedures for the development, validation, and routine QC of analytical methods for warfarin drug products or in support of ANDA submissions. Its characterization and traceability to pharmacopeial standards support regulatory compliance .

In Vitro DDI and Metabolism Studies

Apply (S)-Warfarin-d5 to quantify the depletion of S-warfarin in human liver microsome or hepatocyte incubations. The data generated can be used to calculate key kinetic parameters (e.g., Km, Vmax) and assess the inhibitory potential of new chemical entities on CYP2C9, a major source of clinically relevant drug interactions [3].

Genotype-Guided PK-PD Modeling

Utilize plasma concentration data of S-warfarin, measured against the (S)-Warfarin-d5 internal standard, in population PK models to better understand the contribution of CYP2C9 and VKORC1 genotypes to dose variability. This supports the development of algorithms for more precise, individualized warfarin dosing [4].

Application
Selection Property
Validation Focus
S-Warfarin plasma quantification
Chiral ISTD for enantiomer-specific LC-MS/MS
LLOQ and matrix-effect control in human plasma research matrices
Bioanalytical method validation
Traceable reference standard with CoA
Accuracy and precision endpoint review
CYP2C9 inhibition/metabolism studies
Enantiomer-specific substrate depletion
Kinetic parameter determination (Km, Vmax)
Population PK model development
Enantiomer-specific plasma concentration data
Exposure-response variability context

Technical Documentation Hub

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